molecular formula C22H14F6N4O3 B10959747 N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide

Cat. No.: B10959747
M. Wt: 496.4 g/mol
InChI Key: NRTZEBCDPNOXCX-UYKANAEJSA-N
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Description

N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 2,5-furandicarbohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-BIS{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2,5-FURANDICARBOHYDRAZIDE is unique due to its combination of trifluoromethyl groups and a furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H14F6N4O3

Molecular Weight

496.4 g/mol

IUPAC Name

2-N,5-N-bis[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C22H14F6N4O3/c23-21(24,25)15-7-3-1-5-13(15)11-29-31-19(33)17-9-10-18(35-17)20(34)32-30-12-14-6-2-4-8-16(14)22(26,27)28/h1-12H,(H,31,33)(H,32,34)/b29-11+,30-12+

InChI Key

NRTZEBCDPNOXCX-UYKANAEJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

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